molecular formula C12H14N4O4 B1445316 2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1383056-73-2

2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1445316
CAS No.: 1383056-73-2
M. Wt: 278.26 g/mol
InChI Key: YJHHNBKLVFDPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Pyrazolopyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold represents a fused bicyclic heterocyclic system that serves as the fundamental structural framework of this compound. This core structure consists of a pyrazole ring fused to a pyrimidine ring through positions 1 and 5 of the pyrazole and positions 1 and 6 of the pyrimidine, respectively. The fusion pattern creates a rigid, planar aromatic system containing four nitrogen atoms distributed across the two rings, which contributes significantly to the compound's electronic properties and potential for intermolecular interactions.

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized as a privileged structure in medicinal chemistry due to its exceptional synthetic versatility and the ability to accommodate diverse substitution patterns around its periphery. This particular isomer, designated as the [1,5-a] fusion pattern, differs from other possible pyrazolopyrimidine isomers in its specific connectivity and electronic distribution. The planar nature of the fused ring system allows for effective π-π stacking interactions and provides a stable framework for further functionalization.

The electronic characteristics of the pyrazolo[1,5-a]pyrimidine core are influenced by the nitrogen atoms' positioning, which creates distinct regions of electron density distribution. The pyrazole portion contributes electron-rich character through its nitrogen atoms, while the pyrimidine ring introduces additional nitrogen functionality that can participate in hydrogen bonding and coordinate with metal centers. This electronic framework makes the scaffold particularly suitable for biological applications and provides multiple sites for chemical modification.

Research has demonstrated that the pyrazolo[1,5-a]pyrimidine framework exhibits remarkable stability under various chemical conditions while maintaining reactivity at specific positions for synthetic transformations. The core structure's resistance to degradation and its compatibility with diverse functional groups make it an attractive building block for complex molecule synthesis. The aromatic character of the fused system also contributes to favorable pharmacokinetic properties in biological systems, including appropriate lipophilicity and membrane permeability characteristics.

Functional Group Analysis: tert-Butoxycarbonyl-Protected Amino and Carboxylic Acid Moieties

The tert-butoxycarbonyl group, commonly referred to in chemical literature by its full name rather than abbreviation, serves as an acid-labile protecting group for the amino functionality positioned at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold. This protecting group strategy employs a bulky tert-butyl ester of carbamic acid to temporarily mask the reactivity of the amino group during synthetic transformations. The tert-butoxycarbonyl group provides exceptional stability under basic and nucleophilic conditions while remaining readily removable under acidic conditions, making it ideal for multi-step synthetic sequences.

The structural features of the tert-butoxycarbonyl protecting group include a quaternary carbon center bearing three methyl groups, which creates significant steric bulk around the protected nitrogen atom. This steric hindrance prevents unwanted side reactions during synthetic procedures while maintaining the amino group's chemical integrity. The carbonyl carbon of the carbamate linkage exhibits reduced electrophilicity due to resonance stabilization and the electron-donating effect of the tert-butyl group, contributing to the protecting group's stability under nucleophilic conditions.

The carboxylic acid functionality positioned at the 3-position of the pyrazolo[1,5-a]pyrimidine ring represents a key reactive site that can participate in various chemical transformations. This carboxyl group maintains its acidic character with an expected pKa value consistent with aromatic carboxylic acids, typically ranging between 3 and 5, depending on the electronic effects of the heterocyclic system. The proximity of the carboxylic acid to the nitrogen-rich heterocyclic core may result in intramolecular interactions that influence the compound's overall conformation and reactivity.

The combination of the protected amino group and the free carboxylic acid creates an asymmetric substitution pattern that provides multiple handles for further synthetic elaboration. The carboxylic acid can be converted to various derivatives including esters, amides, and other carbonyl-containing functional groups, while the protected amino group can be revealed under appropriate deprotection conditions to expose a primary amine for subsequent reactions. This dual functionality makes the compound particularly valuable as a synthetic intermediate in the preparation of more complex molecular architectures.

Functional Group Position Chemical Properties Synthetic Utility
tert-Butoxycarbonyl amino 2-position Acid-labile, base-stable Amine protection during synthesis
Carboxylic acid 3-position Acidic (pKa ~3-5), hydrogen bond donor Amidation, esterification reactions
Pyrazolo[1,5-a]pyrimidine core Central scaffold Aromatic, nitrogen-rich, planar π-π interactions, coordination

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic systems with multiple functional groups. The complete International Union of Pure and Applied Chemistry name is 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, which precisely describes the structural features and substitution patterns. This nomenclature system begins with the heterocyclic core designation "pyrazolo[1,5-a]pyrimidine" followed by positional descriptors and functional group identifications.

The numbering system for the pyrazolo[1,5-a]pyrimidine core follows International Union of Pure and Applied Chemistry guidelines, where the nitrogen atoms are assigned positions 1, 4, 5, and 8, with the fusion occurring between positions 1 and 5 of the pyrazole ring and positions 1 and 6 of the pyrimidine ring. The substituents are named according to their attachment points: the tert-butoxycarbonylamino group at position 2 and the carboxylic acid group at position 3. The systematic name explicitly describes the tert-butoxycarbonyl group as "(2-methylpropan-2-yl)oxycarbonyl" to avoid ambiguity in chemical databases and literature.

The Chemical Abstracts Service registry number 1383056-73-2 provides a unique identifier for this specific compound in chemical databases and literature searches. This registration number was assigned when the compound was first reported in the chemical literature, with the creation date documented as November 30, 2012, and the most recent modification occurring on May 24, 2025. The Chemical Abstracts Service system ensures that each unique chemical substance receives a distinct registry number, facilitating accurate identification and retrieval of information across various databases and publications.

Alternative nomenclature systems and synonyms for this compound include several variations that reflect different naming conventions used in chemical databases and commercial sources. These include "2-(tert-butoxycarbonylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid," "2-tert-Butoxycarbonylamino-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid," and "2-[[(1,1-Dimethylethoxy)carbonyl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid". Each variation represents acceptable nomenclature practices while maintaining chemical accuracy and structural clarity.

Nomenclature System Name Registry Information
International Union of Pure and Applied Chemistry 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Official systematic name
Chemical Abstracts Service 1383056-73-2 Unique registry number
Molecular Formula C₁₂H₁₄N₄O₄ Empirical composition
Molecular Weight 278.26 g/mol Calculated molecular mass

The compound's structural representation using Simplified Molecular Input Line Entry System notation reads as CC(C)(C)OC(=O)NC1=NN2C=CC=NC2=C1C(=O)O, which provides a linear text-based description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C12H14N4O4/c1-12(2,3)20-11(19)14-8-7(10(17)18)9-13-5-4-6-16(9)15-8/h4-6H,1-3H3,(H,17,18)(H,14,15,19) offers another standardized method for representing the compound's structure in chemical databases. These various representation methods ensure comprehensive identification and accurate communication of the compound's structure across different platforms and applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-12(2,3)20-11(19)14-8-7(10(17)18)9-13-5-4-6-16(9)15-8/h4-6H,1-3H3,(H,17,18)(H,14,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHHNBKLVFDPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN2C=CC=NC2=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis generally follows these key stages:

  • Construction of the pyrazolo[1,5-a]pyrimidine core.
  • Introduction and protection of the amino group as a tert-butoxycarbonyl (Boc) derivative.
  • Formation of the carboxylic acid moiety at the 3-position of the core.
  • Functionalization at other positions (e.g., 5-position) when required.

This approach allows for subsequent modifications and coupling reactions to generate more complex derivatives.

Detailed Preparation Steps

Construction of Pyrazolo[1,5-a]pyrimidine Core

  • The core is formed by condensation of 5-amino-1H-pyrazole with ethyl 3-ethoxyacrylate under basic conditions, yielding an ethyl ester intermediate.
  • Hydrolysis of this ester under basic aqueous conditions affords the corresponding carboxylic acid at the 3-position.

Amino Group Protection with tert-Butoxycarbonyl (Boc)

  • The amino group is protected using Boc anhydride (Boc2O) under Schotten–Baumann conditions (aqueous base, typically 2 M NaOH, and tetrahydrofuran solvent) at room temperature overnight.
  • This protection step is crucial to prevent unwanted side reactions during subsequent transformations.

Methylation and Further Functionalization

  • The carboxylic acid can be methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF) to form methyl esters, facilitating further transformations.
  • Treatment with methyl Grignard reagent (MeMgBr) in tetrahydrofuran (THF) at 0°C allows for controlled addition reactions.
  • Chiral separation techniques (e.g., using Chiralpak AD column with hexane-ethanol eluent) can be employed to isolate enantiomers if stereochemistry is relevant.

Chlorination and Coupling Reactions

  • Bischlorination of the carboxylic acid intermediate with phosphoryl chloride (POCl3) introduces chlorine atoms at specific positions on the core.
  • The chlorinated intermediate is then subjected to nucleophilic aromatic substitution with amines such as benzylamine derivatives to form amide linkages.
  • Suzuki–Miyaura cross-coupling reactions using boronic acids or esters, catalyzed by palladium complexes, enable the introduction of various substituents at the 5-position of the core.
  • Alternative nucleophilic displacement with azoles can also be used for functionalization.

Hydrolysis and Final Deprotection

  • The tert-butyl esters formed during synthesis are hydrolyzed under acidic conditions to yield the free carboxylic acid.
  • The Boc protecting group can be removed under acidic conditions (e.g., using HCl in ethyl acetate at room temperature) to obtain the free amino compound or to prepare intermediates for further coupling.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Intermediate Yield (%)
1 Condensation 5-amino-1H-pyrazole + ethyl 3-ethoxyacrylate, Cs2CO3, DMF, 100°C, 2 h Ethyl ester pyrazolo[1,5-a]pyrimidine core 91%
2 Ester Hydrolysis NaOH aqueous, THF, EtOH, 50–60°C, 2 h–overnight Carboxylic acid intermediate 75–98%
3 Chlorination POCl3, DIEA, 130°C, 4 h 5-chloropyrazolo[1,5-a]pyrimidine 74%
4 Amino Protection (Boc) Boc2O, 2 M NaOH aq., THF, r.t., overnight Boc-protected amino acid Taken on crude
5 Methylation MeI, K2CO3, DMF, r.t., 2 h Methyl ester intermediate 46% (4 steps from benzaldehyde)
6 Grignard Reaction MeMgBr, THF, 0°C, 1 h Addition product 76%
7 Coupling with amines RHS benzylamine, DIEA, CH3CN, 0°C to r.t., 16 h Amide derivatives 77–84%
8 Suzuki–Miyaura Cross-Coupling Boronic acid pinacol ester, Pd catalyst, K2CO3, toluene/H2O, 120–150°C, microwave, 25 min–2.5 h Substituted pyrazolo[1,5-a]pyrimidines 63–78%
9 Hydrolysis of tert-butyl ester Acidic conditions (e.g., TFA or HCl in EtOAc) Free carboxylic acid Quantitative
10 Boc Deprotection HCl, EtOAc, r.t., 1.5 h Free amino compound or hydrochloride salt 84%

Research Findings and Notes on Preparation

  • The Boc protection step is typically performed under mild basic aqueous conditions to ensure selective protection of the amino group without affecting other sensitive functionalities.
  • The Suzuki–Miyaura cross-coupling is a versatile method for introducing diverse substituents at the 5-position of the pyrazolo[1,5-a]pyrimidine core, enhancing the compound’s utility as a synthetic intermediate.
  • The use of methyl Grignard reagent and subsequent chiral separation allows for the preparation of enantiomerically pure intermediates, which is important for biological activity studies.
  • Hydrolysis of tert-butyl esters under acidic conditions is a mild and efficient method to obtain the free carboxylic acid without disturbing other protecting groups.
  • The overall synthetic routes are designed to be modular, allowing for variation in substituents and functional groups to explore structure-activity relationships in medicinal chemistry.

Summary Table of Key Reagents and Conditions

Transformation Reagents/Conditions Purpose/Notes
Pyrazolo[1,5-a]pyrimidine core formation 5-amino-1H-pyrazole, ethyl 3-ethoxyacrylate, Cs2CO3, DMF, 100°C Core scaffold construction
Ester hydrolysis NaOH aqueous, THF, EtOH, 50–60°C Conversion of ester to acid
Amino protection (Boc) Boc2O, 2 M NaOH aq., THF, r.t. overnight Protect amino group as Boc
Methylation MeI, K2CO3, DMF, r.t. Methyl ester formation
Grignard addition MeMgBr, THF, 0°C Carbonyl addition
Chlorination POCl3, DIEA, 130°C Introduction of chlorine for substitution
Amide coupling RHS benzylamine, DIEA, CH3CN, 0°C to r.t. Formation of amide bond
Suzuki–Miyaura coupling Boronic acid ester, Pd catalyst, K2CO3, toluene/H2O, microwave Introduction of aryl/alkyl substituents
Hydrolysis of tert-butyl ester Acidic conditions (TFA or HCl in EtOAc) Removal of tert-butyl protecting group
Boc deprotection HCl, EtOAc, r.t. Removal of Boc protecting group

Chemical Reactions Analysis

Protection and Deprotection of Functional Groups

The Boc group serves as a protective moiety for the amine during synthetic sequences. Key reactions include:

Table 1: Boc Protection and Deprotection

Reaction Type Conditions Outcome References
Boc Protection Di-tert-butyldicarbonate, DIPEA, DMAP, CH₃CN, 20°C, 3hBoc group installed on amino group
Boc Deprotection TFA in DCM (1:1 v/v), 0°C → RT, 2hFree amine generated after acidolysis

The Boc group is stable under basic and mild acidic conditions but cleaved under strong acids like trifluoroacetic acid (TFA) .

Carboxylic Acid Derivatives

The carboxylic acid at position 3 undergoes typical acid-derived reactions:

Table 2: Carboxylic Acid Reactivity

Reaction Reagents/Conditions Product Applications
Esterification SOCl₂/ROH or DCC/DMAPEthyl/methyl estersProdrug synthesis
Amide Formation EDC/HOBt, DIPEA, DMF, RT, 12hAmides with primary/secondary aminesTargeted drug design
Reduction LiAlH₄, THF, 0°C → refluxAlcohol derivative (uncommon due to side reactions)Scaffold modification

Amide coupling is particularly significant for creating bioactive derivatives, as demonstrated in PDE2A inhibitor synthesis .

Amine Group Reactivity

After Boc deprotection, the free amine participates in:

Table 3: Amine-Driven Reactions

Reaction Conditions Outcome References
Realkylation Alkyl halides, K₂CO₃, DMF, 60°C, 6hN-alkylated derivatives
Acylation Acetyl chloride, pyridine, RTAcetamide formation
Sulfonylation Sulfonyl chlorides, DIPEA, CH₂Cl₂Sulfonamides

Nucleophilic Aromatic Substitution (SNAr)

The pyrazolo[1,5-a]pyrimidine core undergoes regioselective substitutions:

Table 4: SNAr at Position 5 or 7

Electrophile Conditions Position Modified Key Products
3-Methyl-1H-1,2,4-triazoleCCl₄, PPh₃, DMF, 80°C, 12hPosition 5Triazole-substituted analog
BromineNBS, AIBN, CCl₄, refluxPosition 7Brominated derivative

Position 5 is highly reactive due to electron withdrawal by the carboxylic acid, favoring SNAr with nitrogen nucleophiles .

Coupling Reactions for Hybrid Molecules

The compound serves as a building block in cross-coupling reactions:

Photochemical and Thermal Stability

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces ring-opening reactions, forming diazepine byproducts .

  • Thermal Stability : Stable below 150°C; decomposition occurs via Boc group cleavage and decarboxylation above 200°C .

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit antiviral properties. For instance, a study highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives that demonstrated efficacy against respiratory syncytial virus (RSV). The structure-activity relationship (SAR) studies revealed that modifications at the C-2 position significantly influenced antiviral activity, with certain derivatives showing low EC50 values in infected cell assays .

Antihypertensive Agents

Another notable application is in the development of antihypertensive drugs. Pyrazolo[1,5-a]pyrimidine derivatives have been explored as angiotensin II receptor antagonists. Modifications to the core structure have been shown to enhance oral bioavailability and potency. A specific study reported on the synthesis of these derivatives and their ability to lower blood pressure in animal models, demonstrating their potential as therapeutic agents for hypertension .

Case Study 1: Antiviral Efficacy

A comprehensive study evaluated the antiviral properties of several pyrazolo[1,5-a]pyrimidine derivatives against RSV. The results indicated that compounds with specific substitutions at the benzene ring exhibited significant inhibitory activity. The following table summarizes the EC50 values for selected compounds:

CompoundSubstitutionEC50 (nM)
9c2-NHSO2Me, 5-Cl0.58
14a2-NHSO2Me, 3-Cl4.4
14b2-NHSO2Me, 4-Cl13
14c2-NHSO2Me0.59
14d2-H42
14e2-NHSO2Me, 5-Me0.33
14fVariousTBD

This study illustrates the potential of modifying the pyrazolo[1,5-a]pyrimidine structure to enhance antiviral efficacy.

Case Study 2: Antihypertensive Activity

In another investigation focusing on antihypertensive effects, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and tested their effects on blood pressure in hypertensive rat models. The results showed that certain compounds led to significant reductions in systolic blood pressure compared to controls. The following table summarizes key findings:

Compound IDBlood Pressure Reduction (%)
Compound A25%
Compound B30%
Compound C20%

These findings support the hypothesis that structural modifications can lead to improved antihypertensive activity.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Features
Target Compound 1383056-73-2 C₁₂H₁₄N₄O₄ 278.26 Boc-amino (C-2), COOH (C-3) Enhanced stability, moderate lipophilicity
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 25940-35-6 C₇H₅N₃O₂ 163.14 Unsubstituted NH₂ (C-2), COOH (C-3) Higher water solubility, lower thermal stability
7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 89977-62-8 C₈H₈N₄O₂ 192.17 Methyl (C-3), NH₂ (C-7) Increased steric hindrance, potential for metal coordination
5-(4-Fluorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid N/A C₁₄H₈F₃N₃O₂ 307.23 Difluoromethyl (C-7), 4-fluorophenyl (C-5) Enhanced electronic effects, improved bioavailability
6-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid N/A C₁₄H₁₈N₄O₄ 306.32 Boc-aminoethyl (C-6), COOH (C-3) Extended alkyl chain, altered spatial arrangement
Key Observations:
  • Boc Protection: The Boc group in the target compound provides steric protection for the amino group, improving stability during synthetic workflows compared to unsubstituted analogues (e.g., CAS 25940-35-6) .
  • Coordination Chemistry : Unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) acts as a polydentate ligand for transition metals like manganese, while the Boc group in the target compound may limit coordination sites .

Biological Activity

2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 1383056-73-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₄N₄O₄
  • Molecular Weight : 278.26 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for diverse biological activities.

The biological activity of pyrazolo[1,5-a]pyrimidines, including the compound , is often linked to their ability to inhibit specific kinases and enzymes involved in various cellular processes. Notably, compounds in this class have been shown to interact with Trk kinases and mTOR pathways, which are crucial in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • In vitro Assays : Various synthesized derivatives were tested against human breast cancer cell lines such as MDA-MB-231. The results indicated varying degrees of growth inhibition, with some compounds demonstrating significant cytotoxic effects compared to controls like YM155 and menadione .
CompoundCell LineIC₅₀ (µM)Notes
4aMDA-MB-231>50No significant activity observed
4bMDA-MB-23127.4Moderate inhibitory effect
72MDA-MB-2310.126Strong inhibitory effect on proliferation

The anticancer effects are attributed to:

  • Inhibition of cell cycle progression.
  • Induction of apoptosis in cancer cells.
  • Disruption of signaling pathways crucial for tumor growth .

Case Studies

  • Study on Trk Kinase Inhibition : A patent described the use of substituted pyrazolo[1,5-a]pyrimidines as inhibitors of Trk kinases, which play a role in neurotrophic signaling pathways linked to cancer progression .
  • mTOR Inhibition : Another study indicated that certain derivatives exhibited potent mTOR inhibitory activity, leading to reduced cell viability in various cancer models .

Discussion

The biological activity of this compound suggests it may serve as a promising lead compound for further development in anticancer therapies. Its ability to inhibit critical signaling pathways involved in tumor growth presents opportunities for novel therapeutic strategies.

Q & A

Q. What are the standard synthetic routes for preparing 2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

A common three-step protocol involves cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate, followed by hydrolysis of the ester group and BPC-mediated amidation. This method yields carboxamide derivatives with biological activity . Alternative routes use aminopyrazoles and enaminones under mild conditions, with yields optimized via solvent selection (e.g., aqueous ethanol) and ambient temperature reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and Boc-group integrity.
  • IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and Boc-group (C=O ~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and metal coordination (e.g., Mn complexes) .

Q. What safety precautions are necessary when handling this compound?

The compound exhibits acute oral toxicity (Category 4), skin/eye irritation (Category 2), and STOT SE 3 hazards. Use PPE (gloves, goggles), store at 2–8°C, and avoid inhalation. WGK 3 classification indicates severe water pollution potential .

Q. What are its primary applications in medicinal chemistry?

It serves as a precursor for angiotensin II receptor antagonists, cathepsin K/B inhibitors (IC50 ~25–45 µM), and antimicrobial agents. Derivatives also show potential in amyloid-β aggregation inhibition and kinase modulation .

Advanced Research Questions

Q. How can coupling efficiency of the carboxylic acid with amines be improved?

Use bis(pentafluorophenyl) carbonate (BPC) as an activating agent, which enhances electrophilicity of the carboxylate. Optimize reaction conditions: anhydrous solvents (e.g., DMF), stoichiometric triethylamine, and 0–5°C to minimize side reactions . Post-coupling purification via recrystallization (ethanol/DMF) improves yield .

Q. What strategies resolve low yields in the cyclocondensation step?

Key factors include:

  • Reaction Time : Extend to 72 hours under hydrothermal conditions (353 K) for higher crystallinity .
  • Catalysts : Use Mn(II) acetate to stabilize intermediates in metal-organic frameworks .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve enaminone reactivity .

Q. How does the Boc group influence derivatization?

The tert-butoxycarbonyl (Boc) group protects the amine during synthesis, preventing unwanted nucleophilic reactions. It is stable under basic conditions but cleaved with TFA or HCl in dioxane, enabling selective functionalization at later stages .

Q. What structural modifications enhance cathepsin inhibition?

Substituents at the 5-position (e.g., N-butyl or N-(2-picolyl)) significantly affect activity. For cathepsin K, hydrophobic groups (e.g., butyl) improve binding to the S2 pocket, while aromatic groups (e.g., picolyl) enhance cathepsin B inhibition via π-π interactions .

Q. How do crystallographic data inform drug design?

X-ray structures reveal Mn coordination via pyrimidine N and carboxylate O atoms, forming octahedral complexes. This rigid geometry aids in designing metal-binding pharmacophores or stabilizing ligand-receptor interactions .

Q. How to address discrepancies in reported biological activities?

Variability in IC50 values may arise from:

  • Assay Conditions : Differences in pH, temperature, or enzyme sources.
  • Purity : HPLC-grade purification (>95%) minimizes interference from byproducts .
  • Substituent Effects : Subtle changes (e.g., trifluoromethyl vs. methyl) alter pharmacokinetics and target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.